![molecular formula C24H24N4O5 B2750172 9-(4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539845-27-7](/img/structure/B2750172.png)
9-(4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C24H24N4O5 and its molecular weight is 448.479. The purity is usually 95%.
BenchChem offers high-quality 9-(4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structure-Activity Relationships
A foundational aspect of research on triazoloquinazoline derivatives involves understanding their structure-activity relationships, particularly in the context of adenosine receptor antagonism. This line of research provides insights into the design of compounds with potential therapeutic applications. For instance, studies have described the synthesis and evaluation of triazoloquinazolinones as inhibitors of tubulin polymerization and as potential anticancer agents due to their ability to disrupt vascular structures in tumors [Driowya et al., 2016]. This research emphasizes the importance of specific structural modifications to enhance biological activity and selectivity.
Synthesis and Antihypertensive Activity
Research has also explored the synthesis of triazoloquinazolin-9-ones and their antihypertensive effects. These studies highlight the potential of such compounds in treating hypertension, demonstrating significant activity in vivo [Alagarsamy & Pathak, 2007]. The innovative synthetic routes and evaluation of biological activities underscore the therapeutic potential of the triazoloquinazoline scaffold.
Antimicrobial and Antihistaminic Applications
Further investigations have identified triazoloquinazolinones with promising antimicrobial and antihistaminic properties. These compounds have been tested against various bacteria and fungi, showing significant inhibitory activities [Pandey et al., 2009]. Additionally, certain derivatives have been identified as new classes of H1-antihistaminic agents, offering protection against histamine-induced bronchospasm in animal models with minimal sedation, marking them as potential leads for developing safer antihistamines [Alagarsamy et al., 2009].
Propiedades
IUPAC Name |
9-(4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-31-18-11-14(12-19(32-2)22(18)33-3)23-26-24-25-16-5-4-6-17(30)20(16)21(28(24)27-23)13-7-9-15(29)10-8-13/h7-12,21,29H,4-6H2,1-3H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFCYPPLXKNDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC=C(C=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

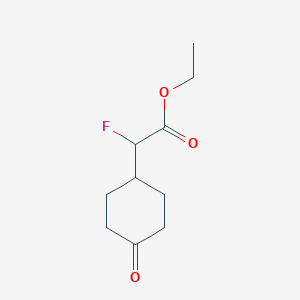
![(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2750091.png)

![3-Propyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2750093.png)
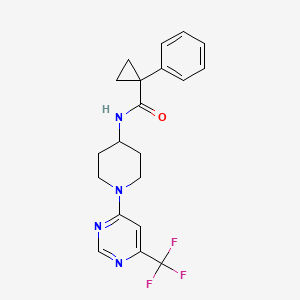
![4-(Azepan-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2750099.png)
![tert-butyl N-[(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B2750101.png)
![1-Oxaspiro[4.7]dodecan-2-ylmethanol](/img/structure/B2750103.png)
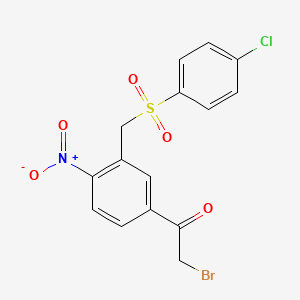
![N-Ethyl-N-[2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2750106.png)
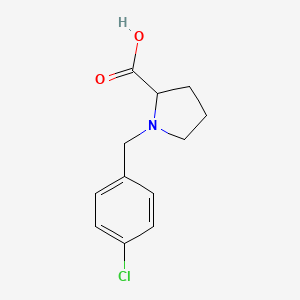

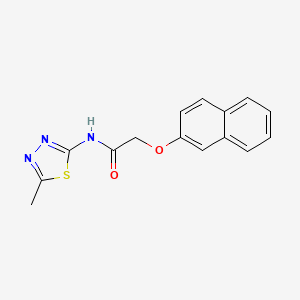
![Oxan-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2750111.png)